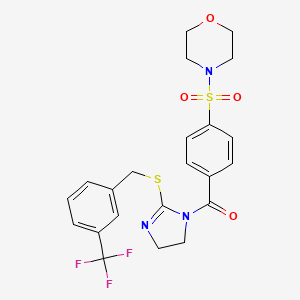
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex organic molecule, notable for its multifunctional groups, which make it a valuable candidate in various fields of research and industry. The presence of morpholinosulfonyl, trifluoromethylbenzyl, and dihydroimidazolyl groups in its structure contributes to its chemical versatility and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" generally involves a multi-step process:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, typically through the reaction of a sulfonyl chloride with morpholine to yield a morpholinosulfonyl-substituted phenyl compound.
Thioether Formation: The intermediate is then subjected to a nucleophilic substitution reaction with a benzyl thioether reagent, incorporating the trifluoromethylbenzyl group into the structure.
Imidazoline Cyclization: The final step involves the cyclization of the intermediate with an appropriate dihydroimidazole precursor under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, advanced purification techniques like recrystallization, and possibly chromatographic methods to ensure the removal of any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, primarily affecting the sulfide and amine groups.
Reduction: Reduction reactions may target the sulfonyl and carbonyl groups.
Substitution: The aromatic rings and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganate are commonly used.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride are typical.
Substitution: Electrophiles like halogens or nucleophiles such as amines and thiols under acidic or basic conditions are used.
Major Products
The reactions yield various products, such as sulfoxides, amides, and substituted imidazoles, depending on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a reagent in the synthesis of more complex molecules, showcasing its utility in forming stable and functionalized intermediates.
Biology
Biologically, the compound’s functional groups allow it to interact with various biomolecules, making it a useful probe in biochemical assays and studies.
Medicine
In medicine, the compound’s structure suggests potential as a pharmaceutical agent, particularly in fields like oncology and antimicrobial research, due to its capability to interfere with key biological pathways.
Industry
Industrially, it may be utilized in the production of advanced materials or as a specialty chemical in various manufacturing processes.
Mécanisme D'action
The compound exerts its effects through multiple molecular targets:
Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their function.
Receptor Binding: The trifluoromethylbenzyl group may enhance binding affinity to certain receptors, altering signal transduction pathways.
DNA/RNA Interaction: The imidazole ring can intercalate with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(methylsulfonyl)phenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(piperidinosulfonyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(morpholinosulfonyl)phenyl)(2-((4-methoxybenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Unique Features
Compared to these similar compounds, "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity, making it a more potent compound in various applications. The morpholinosulfonyl group also imparts higher solubility and better pharmacokinetic properties.
And that's a comprehensive guide to our fascinating compound. Curious to dive into any specific area more deeply?
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOACTRIFRVGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889629.png)
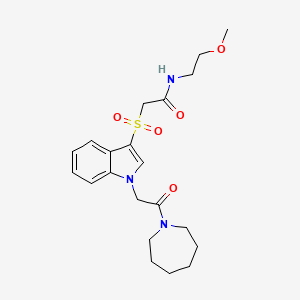
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)

![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide](/img/structure/B2889637.png)

![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)
![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)
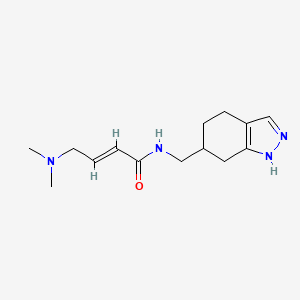
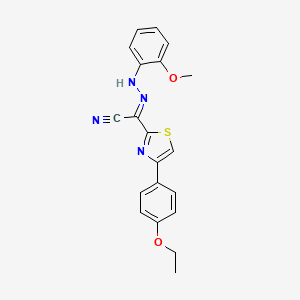
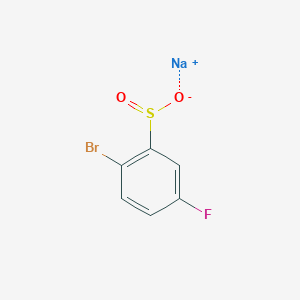
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/new.no-structure.jpg)
